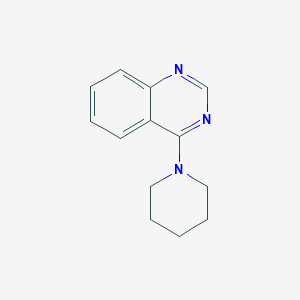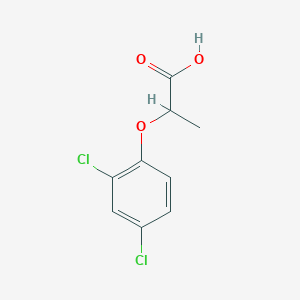![molecular formula C17H20Cl2N2O2S B359621 N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 642958-06-3](/img/structure/B359621.png)
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with a molecular formula of C({17})H({20})Cl({2})N({2})O(_{2})S This compound is characterized by its unique structure, which includes a cyclohexene ring, a carbamothioyl group, and a dichlorophenoxy acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
-
Formation of the Cyclohexenyl Ethylamine Intermediate
Starting Materials: Cyclohexene and ethylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using argon, at low temperatures (around -70°C). Lithium powder is used as a reducing agent.
Procedure: Cyclohexene is reacted with ethylamine in the presence of lithium powder.
-
Coupling with 2,4-Dichlorophenoxyacetic Acid
Starting Materials: 2,4-Dichlorophenoxyacetic acid and the cyclohexenyl ethylamine intermediate.
Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This includes using larger reaction vessels, continuous flow reactors, and automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the cyclohexene ring can lead to the formation of cyclohexanone derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can convert the carbamothioyl group to a corresponding amine.
-
Substitution
Reagents: Nucleophiles like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu).
Conditions: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Products: Substitution reactions can modify the dichlorophenoxy moiety, leading to various derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving inflammation or microbial infections.
Industry
In industrial applications, this compound might be used in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals. Its structural features allow for the development of products with specific desired properties.
Mécanisme D'action
The mechanism by which N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexenyl and dichlorophenoxy groups may facilitate binding to these targets, while the carbamothioyl group could participate in covalent modifications or redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
N-[2-(Cyclohexyl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide
- Similar structure but with a saturated cyclohexyl ring instead of a cyclohexenyl ring.
- Differences in reactivity and bioactivity due to the absence of the double bond.
-
N-[2-(Cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)propionamide
- Similar structure but with a propionamide group instead of an acetamide group.
- Variations in chemical properties and potential applications.
Uniqueness
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of a cyclohexenyl ring and a dichlorophenoxy acetamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2S/c18-13-6-7-15(14(19)10-13)23-11-16(22)21-17(24)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H2,20,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBURNLFQQDCPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine](/img/structure/B359544.png)
![[(2-Methylphenyl)amino]acetic acid](/img/structure/B359560.png)





![1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B359600.png)




![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)
